molecular formula C14H11BrClN3O B14297529 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide CAS No. 116254-55-8

1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide

Cat. No.: B14297529
CAS No.: 116254-55-8
M. Wt: 352.61 g/mol
InChI Key: RKQNAJNGIVWXLZ-UHFFFAOYSA-N
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Description

1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide is a complex organic compound that features a pyridinium core substituted with a 4-chlorobenzamido group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoyl chloride with cyanomethylpyridine in the presence of a base to form the intermediate 1-[(4-Chlorobenzamido)(cyano)methyl]pyridine. This intermediate is then quaternized with methyl bromide to yield the final pyridinium salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include azido, cyano, or thiol-substituted pyridinium salts.

    Oxidation: Products include oxidized derivatives of the cyano and amido groups.

    Reduction: Reduced forms of the cyano and amido groups.

Scientific Research Applications

1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide involves its interaction with cellular components. The compound can bind to nucleic acids and proteins, disrupting their normal function. The cyano group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity and interfere with cellular signaling pathways .

Comparison with Similar Compounds

  • 1-[(4-Bromobenzamido)(cyano)methyl]pyridin-1-ium bromide
  • 1-[(4-Methylbenzamido)(cyano)methyl]pyridin-1-ium bromide
  • 1-[(4-Nitrobenzamido)(cyano)methyl]pyridin-1-ium bromide

Comparison: 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide is unique due to the presence of the 4-chlorobenzamido group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The presence of the cyano group also enhances its ability to form covalent bonds with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

116254-55-8

Molecular Formula

C14H11BrClN3O

Molecular Weight

352.61 g/mol

IUPAC Name

4-chloro-N-[cyano(pyridin-1-ium-1-yl)methyl]benzamide;bromide

InChI

InChI=1S/C14H10ClN3O.BrH/c15-12-6-4-11(5-7-12)14(19)17-13(10-16)18-8-2-1-3-9-18;/h1-9,13H;1H

InChI Key

RKQNAJNGIVWXLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)C(C#N)NC(=O)C2=CC=C(C=C2)Cl.[Br-]

Origin of Product

United States

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